molecular formula C5H11NO2 B188722 2-Hydroxy-N,N-dimethylpropanamide CAS No. 35123-06-9

2-Hydroxy-N,N-dimethylpropanamide

Cat. No.: B188722
CAS No.: 35123-06-9
M. Wt: 117.15 g/mol
InChI Key: YEBLAXBYYVCOLT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-N,N-dimethylpropanamide can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylpropionamide with a hydroxylating agent . Another method includes the reaction of methyl lactate with dimethylamine under controlled conditions . These reactions typically require specific catalysts and temperature conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

2-hydroxy-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(7)5(8)6(2)3/h4,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBLAXBYYVCOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885607
Record name Propanamide, 2-hydroxy-N,N-dimethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID50885607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanamide, 2-hydroxy-N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

35123-06-9
Record name N,N-Dimethyllactamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35123-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Propanamide, 2-hydroxy-N,N-dimethyl-
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Record name 35123-06-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanamide, 2-hydroxy-N,N-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanamide, 2-hydroxy-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50885607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of 2-Hydroxy-N,N-dimethylpropanamide in the molybdenum complex used for epoxidation?

A1: this compound acts as a chiral ligand in the (S)-(this compound-O,O’)-oxodiperoxymolybdenum(VI) complex []. X-ray crystallography reveals that the molybdenum atom within this complex adopts a seven-coordinate, pentagonal bipyramidal geometry []. This specific arrangement, influenced by the ligand structure, is crucial for the complex's catalytic activity and enantioselectivity in epoxidation reactions.

Q2: What are the safety considerations associated with the preparation and handling of (S)-(this compound-O,O’)-oxodiperoxymolybdenum(VI)?

A2: Due to the presence of peroxometal components, caution is advised during the synthesis and handling of (S)-(this compound-O,O’)-oxodiperoxymolybdenum(VI) []. Rapid concentration of the reaction mixture during preparation carries a risk of deflagration. Additionally, the complex is thermally unstable, decomposing at temperatures exceeding 100 °C with a noticeable color change from yellow to blue and ultimately black. As a safety measure, it's recommended to store the complex in small quantities (less than 0.5 g) at a low temperature of 5 °C [].

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